molecular formula C19H27BrN2O B10883667 Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone

Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone

Cat. No.: B10883667
M. Wt: 379.3 g/mol
InChI Key: GRORKUIIVUJROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound with significant applications in various scientific fields It is characterized by its unique molecular structure, which includes an azepane ring, a piperidine ring, and a bromobenzyl group

Preparation Methods

The synthesis of 1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, including the formation of the azepane and piperidine rings, followed by the introduction of the bromobenzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

1-AZEPANYL[1-(4-BROMOBENZYL)-3-PIPERIDYL]METHANONE can be compared with other similar compounds, such as:

    1-Azepanyl[1-(4-bromobenzoyl)-4-piperidinyl]methanone: This compound shares a similar core structure but differs in the substitution pattern on the benzyl group.

    1-Azepanyl(4-bromo-1-methyl-1H-pyrazol-3-yl)methanone:

Properties

Molecular Formula

C19H27BrN2O

Molecular Weight

379.3 g/mol

IUPAC Name

azepan-1-yl-[1-[(4-bromophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C19H27BrN2O/c20-18-9-7-16(8-10-18)14-21-11-5-6-17(15-21)19(23)22-12-3-1-2-4-13-22/h7-10,17H,1-6,11-15H2

InChI Key

GRORKUIIVUJROL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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